molecular formula C10H10N2O5S B14547909 5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione CAS No. 61938-52-1

5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione

Cat. No.: B14547909
CAS No.: 61938-52-1
M. Wt: 270.26 g/mol
InChI Key: UHANVRKKMGGUPB-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione is an organic compound with a complex structure that includes a nitrophenyl group and an oxathiazolidine ring

Preparation Methods

The synthesis of 5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the conversion of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxathiazolidine ring may also play a role in stabilizing these intermediates and enhancing their reactivity.

Comparison with Similar Compounds

5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione can be compared with similar compounds such as:

    5,5-Dimethyl-3-(4-nitrophenyl)cyclohex-2-en-1-one: This compound has a similar structure but lacks the oxathiazolidine ring, which may result in different chemical properties and reactivity.

    2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): This compound contains a similar cyclohexene core but differs in its functional groups and overall structure.

The uniqueness of this compound lies in its combination of the nitrophenyl group and the oxathiazolidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

61938-52-1

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

IUPAC Name

5,5-dimethyl-3-(4-nitrophenyl)-2-oxooxathiazolidin-4-one

InChI

InChI=1S/C10H10N2O5S/c1-10(2)9(13)11(18(16)17-10)7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3

InChI Key

UHANVRKKMGGUPB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(S(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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